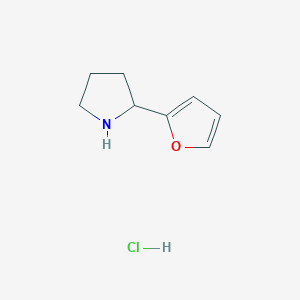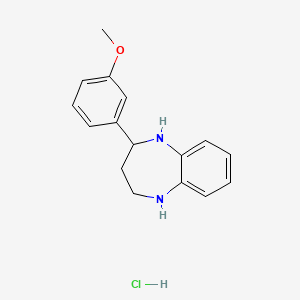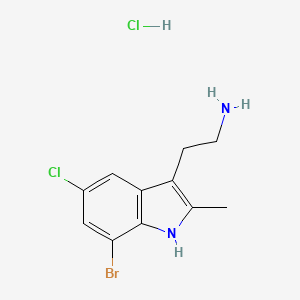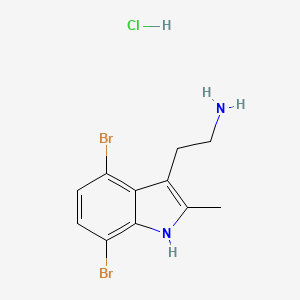![molecular formula C14H16ClNS B3078032 {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride CAS No. 1049739-08-3](/img/structure/B3078032.png)
{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride
Vue d'ensemble
Description
“{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride” is a chemical compound with the CAS Number: 1049739-08-3 . It has a molecular weight of 265.81 and its IUPAC name is 2-[(4-methylbenzyl)sulfanyl]aniline hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C14 H15 N S . Cl H . The InChI code for this compound is 1S/C14H15NS.ClH/c1-11-6-8-12(9-7-11)10-16-14-5-3-2-4-13(14)15;/h2-9H,10,15H2,1H3;1H .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the sources I found.Applications De Recherche Scientifique
Polymer Degradation and Stability : Compounds similar to "{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride" have been studied for their role in polymer degradation. Research has shown that these compounds, which are used as antioxidants in the rubber industry, undergo oxidation and exhibit reversible redox couples in specific solvents. The first oxidation potential significantly depends on the substituent at the –N′H– moiety (Rapta et al., 2009).
Corrosion Inhibition : Studies have indicated that amine derivatives, including those structurally related to "this compound," are effective as corrosion inhibitors for metals in acidic environments. These inhibitors form protective films on metal surfaces, with their efficiency influenced by the presence of different substituent groups (Boughoues et al., 2020).
Organometallics : A study involving the reaction of a chiral amine, structurally similar to "this compound," with alkali metals in the presence of Lewis donors, led to the formation of various metalated complexes. These complexes exhibit different allylic bonding patterns and have been characterized using X-ray diffraction and NMR spectroscopy (Andrews et al., 2012).
Inorganic Chemistry : In another study, derivatives structurally similar to "this compound" were synthesized, and their zinc complex chemistry was explored. These compounds form various zinc complexes and exhibit hydrolytic cleavage reactions, indicating potential biomedical applications (Gross & Vahrenkamp, 2005).
Nucleophilic Substitution Studies : Research on the reactivity of 4-methylbenzyl thiocyanate, a compound closely related to "this compound," with various nucleophiles has been conducted. The study provides insights into the selective reactivities of different attacking sites for nucleophiles in the compound, contributing to a better understanding of its chemical properties (Ōae et al., 1983).
Pharmacological Studies : An organoselenium compound, structurally related to "this compound," has been evaluated for its antioxidant properties and glutathione peroxidase-like activity. This study highlights the compound's potential in mimicking endogenous antioxidant enzymes and its pharmacological properties (Ibrahim et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS.ClH/c1-11-6-8-12(9-7-11)10-16-14-5-3-2-4-13(14)15;/h2-9H,10,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUJISIMGLYSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049739-08-3 | |
| Record name | Benzenamine, 2-[[(4-methylphenyl)methyl]thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049739-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3077981.png)


![{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078025.png)

amine hydrochloride](/img/structure/B3078042.png)
![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3078045.png)
![{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078050.png)

